Lysine chloromethyl ketone

Description

Historical Development of Chloromethyl Ketone-Based Affinity Labels in Enzymology

The concept of affinity labeling emerged as a powerful strategy to elucidate the structure and function of enzyme active sites. rsc.orgwikipedia.org This technique involves a molecule that initially binds non-covalently to the enzyme's active site, mimicking the natural substrate. wikipedia.org This initial binding event serves to increase the local concentration of a reactive group on the label, facilitating a subsequent covalent bond formation with a nearby amino acid residue, leading to irreversible inactivation of the enzyme. rsc.orgwikipedia.org

The development of peptidyl chloromethyl ketones represented a significant advancement in this field. iaea.org These compounds were engineered to act as "affinity labels" for proteases. By converting the carboxyl group of a substrate to a chloromethyl ketone, a new class of inactivators for serine proteases was created. iaea.org These reagents were designed to first form a reversible complex with the protease, similar to a substrate. Within this complex, a critical histidine residue in the active site, which normally participates in catalysis, becomes alkylated by the chloromethyl ketone, leading to irreversible inhibition. iaea.orgacs.org

A key feature of these chloromethyl ketone derivatives is their specificity. Although many serine proteases share a common active site histidine, the inactivation is highly selective and dependent on the amino acid or peptide sequence of the inhibitor, which must satisfy the specific binding requirements of the target protease. iaea.org This specificity was a crucial development, as it opened the door to designing highly selective inhibitors for various enzymes. For instance, halomethyl ketone derivatives of phenylalanine were found to irreversibly inactivate interferons, while derivatives of lysine (B10760008) did not, highlighting the targeted nature of these compounds. nih.gov The potential for creating enzyme-specific reagents was recognized early on, with the prospect of developing novel therapeutic agents. iaea.org

Overview of Lysine Chloromethyl Ketone's Principal Applications in Biochemical and Molecular Biology Research

Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), a derivative of the amino acid L-lysine, is a prominent example of a this compound used extensively in research. ontosight.ai It acts as an irreversible inhibitor of trypsin and other trypsin-like serine proteases. ontosight.aiontosight.ai The specificity of TLCK arises from the lysine residue, which directs the inhibitor to the active site of proteases that cleave peptide bonds after lysine and arginine residues. ontosight.ai The chloromethylketone group then covalently modifies a crucial histidine residue in the active site, leading to the enzyme's inactivation. ontosight.aimedchemexpress.com

The applications of TLCK in biochemical and molecular biology research are diverse and significant:

Protease Inhibition and Characterization: TLCK is widely used to inhibit trypsin and other serine proteases in various experimental settings. This allows researchers to study the roles of these proteases in biological processes such as proteolytic cascades, inflammation, and blood coagulation. ontosight.ai It is also instrumental in protein purification to prevent the degradation of target proteins by endogenous proteases. ontosight.aicaymanchem.com

Study of Cellular Signaling Pathways: TLCK has been shown to block the activation of nuclear factor κB (NF-κB) induced by lipopolysaccharide (LPS) or cytokines. iscabiochemicals.comabcam.com This, in turn, prevents the transcription of genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in inflammatory responses. iscabiochemicals.com

Investigation of Apoptosis (Programmed Cell Death): The role of TLCK in apoptosis is complex. It has been reported to prevent apoptosis in some cell lines by inhibiting the processing of caspases, a family of proteases crucial for executing the apoptotic program. iscabiochemicals.comnih.gov Specifically, TLCK has been shown to inhibit caspase-3, -6, and -7. medchemexpress.comnih.gov Conversely, in other contexts, TLCK itself can induce apoptosis or sensitize cells to other apoptotic stimuli. nih.govbiosynth.com It has also been used as a biochemical probe to study the apoptosis pathway. biosynth.comcymitquimica.com For instance, it has been observed to inhibit the decrease in mitochondrial transmembrane potential during apoptosis in HL-60 cells. medchemexpress.com

Elucidation of Other Cellular Processes: Research has indicated that TLCK can attenuate intrinsic death pathways in neurons by acting upstream of mitochondrial damage. nih.gov It has also been shown to have an antioxidant action, protecting cells from oxidative stress-induced damage. scirp.org Furthermore, TLCK has been utilized as an affinity probe to identify and characterize functionally important cell surface molecules on cytotoxic T lymphocytes. nih.gov

The following table summarizes the key applications of TLCK and the enzymes it targets:

| Application Area | Target Enzymes/Pathways | Key Findings |

| Protease Inhibition | Trypsin, Trypsin-like Serine Proteases | Irreversible inactivation by alkylating the active site histidine. ontosight.aiontosight.aimedchemexpress.com |

| Inflammation | NF-κB Signaling Pathway | Blocks LPS- or cytokine-induced NF-κB activation. iscabiochemicals.comabcam.com |

| Apoptosis | Caspases (e.g., Caspase-3, -6, -7) | Can inhibit caspase processing and prevent apoptosis, or in some cases, induce it. medchemexpress.comiscabiochemicals.comnih.gov |

| Neuronal Cell Death | Serine proteases upstream of mitochondrial demise | Protects against oxytosis-induced mitochondrial damage and cell death. nih.gov |

| Oxidative Stress | Reactive Oxygen Species | Exhibits antioxidant properties, protecting cells from H2O2-induced damage. scirp.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

26995-77-7 |

|---|---|

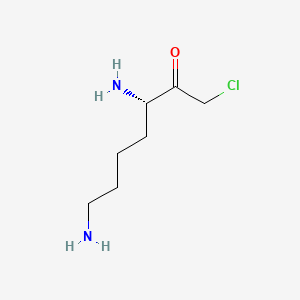

Molecular Formula |

C7H15ClN2O |

Molecular Weight |

178.66 g/mol |

IUPAC Name |

(3S)-3,7-diamino-1-chloroheptan-2-one |

InChI |

InChI=1S/C7H15ClN2O/c8-5-7(11)6(10)3-1-2-4-9/h6H,1-5,9-10H2/t6-/m0/s1 |

InChI Key |

PDBIHKPGRQQIEC-LURJTMIESA-N |

SMILES |

C(CCN)CC(C(=O)CCl)N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)CCl)N |

Canonical SMILES |

C(CCN)CC(C(=O)CCl)N |

Appearance |

Solid powder |

Other CAS No. |

26995-77-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-chloro-3,7-diaminoheptan-2-one lysine chloromethyl ketone |

Origin of Product |

United States |

Molecular Mechanism of Irreversible Enzyme Inactivation by Lysine Chloromethyl Ketone

Covalent Adduct Formation at the Active Site

The primary mechanism by which lysine (B10760008) chloromethyl ketone exerts its inhibitory effect is through the formation of a stable, covalent bond with key residues within the enzyme's active site. ontosight.ai This process of irreversible inactivation begins with the formation of a reversible enzyme-inhibitor complex, which then proceeds to alkylation of the enzyme. nih.gov

The chloromethyl ketone group is an electrophilic "warhead" that is crucial for the covalent modification of the target enzyme. nih.govembopress.org Its reactivity is a key determinant of the inhibitor's potency. The presence of the chlorine atom, an effective leaving group, makes the adjacent carbonyl carbon highly susceptible to nucleophilic attack. mdpi.com Studies comparing different electrophilic warheads have shown that chloromethyl ketones exhibit high reactivity. biorxiv.org This inherent reactivity, however, can sometimes lead to a lack of selectivity, as the inhibitor may react with other nucleophilic residues outside of the intended target. mdpi.comcambridgemedchemconsulting.com The reactivity of the chloromethyl ketone can be modulated by the nature of the group it is attached to; for instance, conjugation to an aromatic ring generally increases its reactivity. biorxiv.org

In serine proteases, the active site contains a catalytic triad (B1167595) of amino acids, typically consisting of a serine, a histidine, and an aspartate residue. libretexts.org Lysine chloromethyl ketone derivatives, such as tosyl-L-lysine chloromethyl ketone (TLCK), act as affinity labels for these enzymes. core.ac.uk The inactivation process involves the alkylation of a critical histidine residue within the active site. ontosight.aiahajournals.org

The mechanism proceeds as follows:

The inhibitor binds to the enzyme's active site, guided by the lysine side chain which mimics the natural substrate.

The nucleophilic serine residue in the active site attacks the carbonyl carbon of the chloromethyl ketone, forming a hemiketal intermediate. nih.gov

This is followed by the alkylation of the active site histidine residue, facilitated by general-base catalysis. nih.gov This step is often rate-limiting. nih.gov

This results in the formation of a stable covalent adduct, effectively cross-linking the serine and histidine residues of the catalytic triad and leading to irreversible inactivation of the enzyme. ontosight.aiembopress.org In some cases, particularly with certain cysteine proteases, the chloromethyl ketone can react with the sulfhydryl group of an active site cysteine residue. core.ac.uk

The specificity of this compound and its derivatives is largely determined by the interactions between the peptidyl portion of the inhibitor and the enzyme's substrate-binding pockets (S-sites). nih.gov The lysine side chain of the inhibitor is designed to fit into the S1 subsite of trypsin-like proteases, which have a preference for cleaving peptide bonds after basic amino acids like lysine and arginine. nih.gov

The effectiveness of inhibition is highly dependent on how well the inhibitor mimics the natural substrate. For example, studies on the rhomboid protease GlpG have shown that peptidyl-chloromethylketones derived from a natural substrate bind in a substrate-like manner, allowing for the mapping of the S1 to S4 subsites. nih.gov The S1 subsite is a prominent feature that plays a key role in substrate binding and specificity. embopress.orgnih.gov The interactions within these pockets, such as hydrogen bonds and electrostatic interactions, anchor the inhibitor in the correct orientation for the chloromethyl ketone to react with the catalytic residues. nih.gov

The development of more specific inhibitors often involves modifying the peptide chain to optimize its fit within the binding pockets of the target enzyme. core.ac.uk For instance, the tripeptide Ala-Phe-Lys-CH2Cl was shown to inactivate plasma kallikrein much more effectively than thrombin, demonstrating how variations in the peptide sequence can confer selectivity among trypsin-like enzymes. core.ac.uk

Conformational Changes and Active Site Dynamics upon Inactivation

Studies on adenylate cyclase have shown that the ability of tosyl-lysyl chloromethylketone (TLCK) to inactivate the enzyme is influenced by conformational states induced by interactions with other proteins, such as G-proteins. nih.gov This suggests that the reactivity of the group targeted by TLCK is sensitive to the enzyme's conformation. nih.gov

Upon covalent bond formation, the inhibitor can lock the enzyme in an inactive conformation. In some serine proteases, the covalent linkage to both the catalytic serine and histidine can distort the geometry of the active site. researchgate.net This can lead to a non-native conformation that is unique to the enzyme-inhibitor complex and may not be representative of the states adopted during normal catalysis. nih.gov The structural plasticity of the catalytic residues themselves can be affected, with rotations in their side-chains observed upon inactivation. nih.gov These conformational shifts ultimately prevent the enzyme from carrying out its catalytic function.

Interactive Data Table

| Parameter | Finding | Source(s) |

| Inhibitor | This compound | ontosight.aicore.ac.uk |

| Target Enzymes | Trypsin-like serine proteases, some cysteine proteases | ontosight.aicore.ac.ukcore.ac.uk |

| Mechanism of Inactivation | Irreversible covalent modification of the active site | ontosight.ainih.gov |

| Reactive Moiety | Electrophilic chloromethyl ketone | nih.govembopress.org |

| Key Catalytic Residues Targeted | Histidine and Serine | ontosight.ainih.govahajournals.org |

| Initial Interaction | Formation of a reversible enzyme-inhibitor complex | nih.gov |

| Covalent Modification | Alkylation of active site histidine and formation of a hemiketal with serine | nih.gov |

| Specificity Determinant | Interactions within the S1 and other substrate-binding pockets | nih.govnih.gov |

| Effect of Inactivation | Induces conformational changes and distorts active site geometry | nih.govresearchgate.netnih.gov |

Enzymatic Target Spectrum and Selectivity Profiles

Inhibition of Serine Proteases

Lysine (B10760008) chloromethyl ketone is a potent inhibitor of serine proteases, particularly those with trypsin-like activity. The mechanism of inhibition involves the alkylation of a critical histidine residue within the enzyme's active site, rendering it catalytically inactive. medchemexpress.com

Trypsin-like Serine Proteases: Trypsin, Plasmin, Kallikrein, Thrombin

Trypsin-like proteases are a subgroup of serine proteases that play crucial roles in a myriad of physiological and pathological processes, including digestion, blood coagulation, and inflammation. frontiersin.org These enzymes are characterized by their ability to hydrolyze peptides and proteins at arginine and lysine residues. frontiersin.org Lysine chloromethyl ketone has been established as a specific inhibitor of trypsin and trypsin-like enzymes. medcraveonline.com Its inhibitory action is a result of the irreversible binding of the α-chloromethyl ketone group to the histidine residue in the active site of these serine proteases. medcraveonline.com For instance, studies have shown that N-tosyl-l-lysine chloromethyl ketone effectively inhibits trypsin. medcraveonline.com While specific kinetic data for plasmin, kallikrein, and thrombin with this compound are not detailed in the provided information, their classification as trypsin-like serine proteases suggests a similar inhibitory profile due to their shared substrate specificity. frontiersin.org

Proprotein Convertases (e.g., Kexin, Furin)

Proprotein convertases (PCs) are a family of calcium-dependent serine proteases that cleave precursor proteins at paired basic amino acid sites to produce their mature, active forms. pnas.org Key members of this family include kexin (the prototypical member from yeast) and furin. pnas.orgnih.gov

Research on kexin (Kex2) has provided detailed insights into the interaction with lysine-containing inhibitors. A high-resolution crystal structure of Kex2 in complex with a peptidyl-chloromethylketone inhibitor featuring a lysine at the P1 position has revealed the structural basis for its substrate selectivity. pnas.orgresearchgate.netpdbj.org The study demonstrated that while Kex2 can bind a P1 lysine, it does so in a less optimal manner compared to a P1 arginine. pnas.orgresearchgate.netpdbj.org This results in a displacement of the peptide backbone away from the catalytic serine residue, leading to a decreased rate of acylation. pnas.orgresearchgate.netpdbj.org Kinetic studies of Kex2 inactivation with peptidyl chloromethyl ketones confirmed that the selectivity between lysine and arginine at the P1 position is determined at the acylation step. pnas.org

Furin, another critical proprotein convertase, has also been a target for inhibitors based on the chloromethyl ketone scaffold. nih.gov Early development of furin inhibitors utilized peptidyl chloromethyl ketones. nih.gov For example, the inhibitor Dec-RVKR-CMK has shown high potency against a range of proprotein convertases, including furin. nih.gov

Oligopeptidases (e.g., Oligopeptidase B from Serratia proteamaculans)

Oligopeptidase B (OpB) is a trypsin-like serine peptidase belonging to the prolyl oligopeptidase family. nih.gov The crystal structure of oligopeptidase B from Serratia proteamaculans (SpOpB) in complex with a chloromethyl ketone inhibitor has been determined, providing a detailed view of the enzyme in its closed, catalytically active conformation. nih.govrcsb.orgdntb.gov.ua In this structure, a single inhibitor molecule is covalently bound to both the catalytic serine (S532) and histidine (H652) residues, mimicking a tetrahedral intermediate of the catalytic reaction. nih.gov Interestingly, kinetic studies of the modified oligopeptidase B (PSPmod) from Serratia proteamaculans with Nα-p-Tosyl-Lysyl Chloromethylketone (TCK) revealed a 1:2 (protein:inhibitor) stoichiometry for inhibition, suggesting a more complex binding mode than the classical 1:1 interaction observed with some other serine proteases. mdpi.com This has been proposed to be a characteristic interaction for two-domain OpBs. mdpi.com

Other Identified Serine Proteases (e.g., Lysine-specific protease from Pseudomonas aeruginosa)

Pseudomonas aeruginosa secretes a variety of proteases that contribute to its virulence, including several serine proteases. One such enzyme is a lysine-specific protease, also referred to as Protease IV (PIV), Ps-1, or LysC. mdpi.comnih.govarvojournals.orgnih.gov This protease is specifically inhibited by tosyl-l-lysine chloromethylketone (TLCK). arvojournals.orgnih.gov Studies have shown that the activity of this protease is completely abolished by TLCK, which points to it being a serine protease. nih.gov This enzyme exhibits a very restricted specificity, hydrolyzing only peptide, ester, and amide bonds where the carbonyl group is contributed by a lysine residue. nih.gov Another protease from P. aeruginosa, LasA, was found to be insensitive to inhibition by Nα-p-tosyl-L-lysine chloromethyl ketone. researchgate.net

Inhibition of Cysteine Proteases

While primarily known as a serine protease inhibitor, this compound can also interact with and inhibit certain cysteine proteases. This broader reactivity is attributed to the ability of the chloromethyl ketone group to react with the thiol group of the active site cysteine residue. caymanchem.com

Interaction with Thiol-Containing Active Sites

The mechanism of inhibition of cysteine proteases by α-chloromethyl ketones involves the alkylation of the active site cysteine, resulting in the formation of a thioether bond. medcraveonline.com This covalent modification irreversibly inactivates the enzyme.

One notable example is the interaction of TLCK with α-clostripain, a cysteine proteinase from Clostridium histolyticum. The rapid reaction of α-clostripain with TLCK leads to a complete loss of enzymatic activity. nih.govcore.ac.uk This inactivation is accompanied by the disappearance of one titratable sulfhydryl (SH) group, while the number of histidine residues remains unchanged, providing strong evidence for the specific modification of an active-site cysteine. nih.govcore.ac.uk The rate of this reaction is significantly faster than the reaction of TLCK with trypsin. core.ac.uk It has also been observed that pretreatment of certain parasites with TLCK can diminish their ability to recognize and bind to host cells, suggesting the inhibition of surface cysteine proteases. who.int

Interactive Data Table: Inhibition of Proteases by this compound

| Enzyme/Protease Class | Organism/Source | Type of Inhibition | Key Findings | Citations |

| Serine Proteases | ||||

| Trypsin-like Proteases | General | Irreversible | Alkylates active site histidine. | medchemexpress.commedcraveonline.com |

| Kexin (Kex2) | Saccharomyces cerevisiae | Covalent | Forms complex; P1 lysine binding is less optimal than P1 arginine. | pnas.orgresearchgate.netpdbj.org |

| Furin | Mammalian | Covalent | Inhibited by peptidyl chloromethyl ketones like Dec-RVKR-CMK. | nih.govnih.gov |

| Oligopeptidase B (SpOpB) | Serratia proteamaculans | Covalent | Binds to both catalytic Ser and His; exhibits 1:2 protein:inhibitor stoichiometry. | nih.govmdpi.com |

| Lysine-specific protease (PIV/Ps-1/LysC) | Pseudomonas aeruginosa | Irreversible | Completely abolishes enzyme activity. | mdpi.comnih.govarvojournals.org |

| Cysteine Proteases | ||||

| α-Clostripain | Clostridium histolyticum | Irreversible | Alkylates active site cysteine, leading to complete loss of activity. | nih.govcore.ac.uk |

Examples of Cysteine Proteases Inactivated (e.g., Papain, Clostripain, Ficin, Bromelain)

Nα-p-tosyl-L-lysine chloromethyl ketone (TLCK) is a well-documented inhibitor of various cysteine proteases. sigmaaldrich.comneicon.ru Its mechanism of action involves the irreversible alkylation of the essential sulfhydryl group within the enzyme's active site. sigmaaldrich.comrcsb.org This covalent modification renders the enzyme catalytically inactive. The specificity of TLCK for trypsin-like enzymes, which cleave after lysine or arginine residues, also contributes to its effectiveness against certain cysteine proteases that have similar substrate-binding pockets.

Papain : The interaction between TLCK and papain, a cysteine protease from papaya latex, has been studied extensively. sigmaaldrich.comrcsb.org TLCK covalently attaches to the sulfur atom of the active site residue, Cysteine-25. rcsb.org This binding has been confirmed through X-ray crystallography, which provided a clear model of how the inhibitor occupies the active site groove. rcsb.org

Clostripain : This SH-proteinase, isolated from Clostridium histolyticum, is rapidly and irreversibly inactivated by TLCK. core.ac.uknih.gov The inactivation results from the modification of a single, essential cysteine residue at the active center, with no effect on histidine residues. core.ac.uknih.gov The reaction is highly efficient, leading to a complete loss of enzymatic activity. core.ac.uk

Ficin : Ficin, a cysteine protease derived from fig tree latex, is also inhibited by TLCK. sigmaaldrich.comnih.govcreative-enzymes.com Like other plant-derived cysteine proteases, the inhibition is due to the alkylation of the active site sulfhydryl group, which is crucial for its catalytic function. sigmaaldrich.comcreative-enzymes.com

Bromelain : Stem bromelain, a complex of proteases from the pineapple plant, is effectively inhibited by TLCK. sigmaaldrich.comnih.gov The mechanism is consistent with that observed for other cysteine proteases, involving the alkylation of the essential cysteine residue required for catalysis. sigmaaldrich.com

Table 1: Cysteine Proteases Inactivated by this compound

| Enzyme | Source Organism | Key Finding | Citation |

|---|---|---|---|

| Papain | Carica papaya (Papaya) | Covalently binds to the active site Cysteine-25. | rcsb.org |

| Clostripain | Clostridium histolyticum | Rapidly and irreversibly inactivated by modification of an active site sulfhydryl group. | core.ac.uknih.gov |

| Ficin | Ficus sp. (Fig) | Inhibited via alkylation of the essential sulfhydryl group. | sigmaaldrich.comcreative-enzymes.com |

| Bromelain | Ananas comosus (Pineapple) | Inactivated by modification of the essential cysteine residue. | sigmaaldrich.comnih.gov |

Modulation of Non-Proteolytic Enzymes and Cellular Components

Beyond its well-established role as a protease inhibitor, this compound demonstrates significant activity against a range of other enzymes and cellular proteins, indicating a broader spectrum of macromolecular interaction.

Protein Kinase Inhibition (e.g., Protein Kinase C, Cyclic AMP-dependent Protein Kinase)

TLCK has been identified as an inhibitor of key protein kinases, suggesting its potential to interfere with cellular signaling pathways.

Protein Kinase C (PKC) : TLCK inhibits Protein Kinase C, with a reported IC50 of 1 mM. nih.gov This inhibition occurs regardless of the presence of the enzyme's typical activators, Ca²+ and phospholipid. nih.gov The higher potency of TLCK compared to its phenylalanine analogue (TPCK) suggests that the lysyl moiety of TLCK may be specifically recognized by the active site of PKC, which is known to recognize basic amino acids. nih.gov This interaction may be due to the inactivation of the kinase through the alkylation of a sulfhydryl-containing residue in the active center. ahajournals.orgsigmaaldrich.com

Table 2: Protein Kinases Inhibited by this compound

| Enzyme | Proposed Mechanism | Key Finding | Citation |

|---|---|---|---|

| Protein Kinase C (PKC) | Alkylation of active site sulfhydryl group. | IC50 = 1 mM; inhibition is independent of Ca²⁺ and phospholipid. | nih.gov |

| Cyclic AMP-dependent Protein Kinase (PKA) | Irreversible alkylation of a sulfhydryl group at or near the active site. | Inactivation is prevented by the substrate MgATP. | nih.govpnas.org |

Direct Inhibition of Activated Caspase Proteases

While initially characterized as a serine protease inhibitor, TLCK has been shown to be a potent, direct inhibitor of activated effector caspases, which are cysteine proteases central to apoptosis.

Research has demonstrated that TLCK acts as an efficient, direct inhibitor of mature caspases. nih.gov Experiments using human recombinant caspases confirmed that TLCK is a very potent but non-specific inhibitor of activated caspases, including caspase-3, caspase-6, and caspase-7. nih.gov Further studies in HL-60 cells showed that while TLCK substantially inhibited the enzymatic activity of caspase-3 and caspase-7, it did not prevent their processing or activation from procaspases. nih.gov This indicates that TLCK acts directly on the already activated, mature form of the enzyme rather than interfering with the activation cascade itself. nih.gov

Table 3: Caspases Directly Inhibited by this compound

| Enzyme | Finding | Citation |

|---|---|---|

| Caspase-3 | Potent, non-specific, direct inhibition of the mature enzyme's activity. | nih.govnih.gov |

| Caspase-6 | Potent, non-specific, direct inhibition of the activated enzyme. | nih.gov |

| Caspase-7 | Potent, non-specific, direct inhibition of the mature enzyme's activity. | nih.govnih.gov |

Other Macromolecular Interactions

The reactivity of the chloromethyl ketone group allows TLCK to interact with various other biological macromolecules, leading to a range of cellular effects.

Inhibition of NF-κB Activation : TLCK can prevent the activation of the transcription factor NF-κB in vascular smooth muscle cells. ahajournals.org This effect is thought to occur because chloromethylketones can inactivate kinases, such as Protein Kinase C and cAMP-dependent protein kinase, which may be involved in the phosphorylation of the inhibitory subunit IκB. ahajournals.org

Interaction with Adenylate Cyclase System : In thymocytes, TLCK has been shown to inhibit the regulatory process that uncouples the adenylate cyclase system, thereby preventing the cell from becoming desensitized to hormonal stimuli. nih.gov

Inhibition of Metalloproteases : The compound has been shown to inhibit a metalloprotease toxin isolated from the bacterium Photobacterium damselae. science.gov

Interaction with Oligopeptidase B : A structural study revealed a novel binding mode of TLCK to oligopeptidase B, a serine protease. mdpi.com Two molecules of the inhibitor were found to bind to one enzyme molecule, with one forming a covalent bond with the catalytic serine and the other with the catalytic histidine, disrupting the catalytic triad (B1167595). mdpi.com

Synthetic Methodologies and Derivative Design for Research Applications

General Synthetic Routes for Lysine (B10760008) Chloromethyl Ketone and its N-α-Tosyl Derivative

The synthesis of peptidyl chloromethyl ketones, including those with a C-terminal lysine, is a well-established process in medicinal chemistry. A common strategy involves the conversion of a protected amino acid or peptide to a diazomethyl ketone, which is then treated with HCl to yield the final chloromethyl ketone.

For derivatives like N-α-tosyl-L-lysine chloromethyl ketone (TLCK), the synthesis begins with L-lysine. The α-amino group is selectively protected with a tosyl (p-toluenesulfonyl) group, and the ε-amino group is often protected with a group like benzyloxycarbonyl (Z). This doubly protected lysine is then activated at its carboxyl group and reacted with diazomethane (B1218177) to form the corresponding diazomethyl ketone. The final step involves the removal of the diazomethyl group and introduction of the chlorine atom by reacting the intermediate with anhydrous HCl.

A more direct route for peptidyl derivatives involves synthesizing peptides that terminate in Lys(Z)-CH₂Cl. The benzyloxycarbonyl (Z) protecting group on the lysine side chain can then be removed via hydrogenolysis using a palladium on carbon catalyst to yield the desired peptide lysine chloromethyl ketone. core.ac.uk This method is advantageous for creating longer peptide chains attached to the this compound warhead.

Nα-Tosyl-L-lysine chloromethyl ketone is also a versatile reagent in its own right, utilized in the synthesis of more complex peptide derivatives where it can serve as a protecting group for amino acids during peptide synthesis, helping to streamline the process and improve yields. chemimpex.com

Radiometric Labeling Strategies for Active Site Mapping (e.g., [³H]acetyl-L-lysine chloromethyl ketone)

Radiolabeled chloromethyl ketones are invaluable for identifying and mapping the active sites of enzymes. The radioactive tag allows for the detection of the covalently modified enzyme, even in complex biological mixtures.

A key example is the synthesis of tritiated N-α-acetyl-L-lysine chloromethyl ketone ([³H]ALCK), designed for the fluorographic detection of proteases following gel electrophoresis. nih.gov The synthesis of this probe involves a critical final-step labeling strategy to maximize the specific activity of the radioactive product.

Synthetic Scheme for [³H]acetyl-L-lysine chloromethyl ketone:

Starting Material: N-ε-benzyloxycarbonyl-L-lysine chloromethyl ketone is used as the precursor. This protects the reactive side-chain amino group.

Acetylation: The precursor is acetylated at the α-amino group using [³H]acetic anhydride. This step introduces the tritium (B154650) label. nih.gov

Deprotection: The benzyloxycarbonyl group is removed from the ε-amino group.

Purification: The final product, [³H]ALCK, is purified, yielding a crystalline compound with high specific activity (e.g., 250 mCi/mmol). nih.gov

This radiolabeled affinity label has been successfully used to inactivate and detect a range of proteases, including trypsin, thrombin, plasmin, and various bacterial cysteine proteases. nih.gov The process involves incubating the enzyme sample with [³H]ALCK, separating the proteins by SDS-PAGE, and then using fluorography to visualize the radiolabeled enzyme, confirming its identity and reactivity with the probe. nih.gov

Development of Peptidyl Chloromethyl Ketone Analogs for Enhanced Target Specificity

While simple derivatives like TLCK are effective inhibitors of general trypsin-like proteases, they often lack the specificity needed to distinguish between closely related enzymes. To overcome this, researchers have developed peptidyl analogs where the this compound is attached to a peptide chain. This peptide sequence is designed to mimic the natural substrate of the target enzyme, thereby increasing the affinity and specificity of the inhibitor.

The rationale is that the extended peptide chain interacts with subsites (S2, S3, etc.) adjacent to the primary binding pocket (S1) of the target protease, leading to a more selective interaction. For instance, some trypsin-like enzymes, such as subtilisin, thrombin, and plasma kallikrein, are resistant to inhibition by TLCK. nih.gov However, they can be effectively and selectively inactivated by tripeptides with a C-terminal this compound. core.ac.uknih.gov

A notable example is the development of Ala-Phe-Lys-CH₂Cl. This peptidyl analog was shown to be a highly effective inhibitor of plasma kallikrein while being significantly less reactive towards thrombin. core.ac.uknih.gov This demonstrates the power of extending the peptide chain to achieve selectivity among enzymes that share a similar primary specificity for lysine.

The synthesis of these peptidyl analogs can be achieved through solid-phase peptide synthesis. stanford.edu In this approach, an Fmoc-protected this compound is attached to a resin, and the peptide chain is built upon it step-by-step, allowing for the creation of a diverse library of potential inhibitors. stanford.edu

Table 1: Specificity of this compound Analogs This is an interactive table. You can sort and filter the data.

| Inhibitor | Target Enzyme(s) | Notes on Specificity |

|---|---|---|

| Tos-Lys-CH₂Cl (TLCK) | Trypsin, Trypsin-like proteases | Broad spectrum inhibitor for enzymes recognizing lysine. Ineffective against some trypsin-like enzymes like plasma kallikrein. nih.gov |

| Z-Lys-CH₂Cl | Trypsin-like proteases | More effective than TLCK against certain enzymes, suggesting the tosyl group can be sterically unfavorable. nih.gov |

| Ala-Phe-Lys-CH₂Cl | Plasma Kallikrein | Demonstrates high selectivity; readily inactivates plasma kallikrein but not thrombin. nih.gov |

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitors. For this compound derivatives, SAR studies have focused on modifications to the N-α-protecting group and the extension of the peptide chain.

Influence of the N-α-Group: A key SAR finding is the impact of the group attached to the α-amino group of the lysine. The classic comparison is between N-α-tosyl-L-lysine chloromethyl ketone (TLCK) and N-α-benzyloxycarbonyl-L-lysine chloromethyl ketone (Z-Lys-CH₂Cl). While both target trypsin-like enzymes, some proteases that are resistant to TLCK can be inhibited by Z-Lys-CH₂Cl. nih.gov This suggests that the bulky sulfonamide of the tosyl group creates an unfavorable interaction with the binding pockets of certain enzymes, whereas the carbamate (B1207046) structure of the Z-group is more permissible. core.ac.uk

Influence of the Peptide Chain: As discussed previously, extending the inhibitor with a peptide sequence provides the most significant gains in specificity. The composition of the peptide chain is critical. The amino acids at positions P2, P3, etc. (relative to the P1 lysine) are chosen to match the substrate preference of the target enzyme. The dramatic difference in reactivity of Ala-Phe-Lys-CH₂Cl towards plasma kallikrein versus thrombin highlights a critical SAR principle: enzyme subsites away from the primary specificity pocket can be exploited to achieve high selectivity. nih.gov

Mechanism of Action: The core structure of the chloromethyl ketone is also vital. It acts as an irreversible inhibitor by alkylating a key histidine residue within the catalytic triad (B1167595) of serine proteases. medchemexpress.com The initial binding of the lysine side chain into the S1 pocket positions the reactive chloromethyl ketone group in close proximity to the active site histidine, facilitating the covalent modification and permanent inactivation of the enzyme. mdpi.com Studies on other chloromethyl ketone inhibitors, such as Z-PheCH₂Cl derivatives targeting human chymase, have shown that substitutions on the aromatic ring of the protecting group can fine-tune potency and selectivity against other proteases like cathepsin G. These findings underscore the principle that even subtle modifications to the inhibitor's structure can lead to significant changes in its biological activity profile.

Advanced Biophysical and Structural Characterization of Lysine Chloromethyl Ketone Interactions

Quantitative Kinetic Analysis of Enzyme Inactivation

The inactivation of enzymes by lysine (B10760008) chloromethyl ketone is a process that can be quantitatively analyzed to determine key kinetic parameters. This analysis provides a deeper understanding of the inhibitor's potency and the mechanism of action.

Determination of Inactivation Rate Constants and Dissociation Constants

E + I ⇌ E·I → E-I

where E is the free enzyme, I is the inhibitor, E·I is the reversible enzyme-inhibitor complex, and E-I is the final, covalently modified, inactive enzyme.

The kinetic constants that characterize this process are the dissociation constant (Ki) for the formation of the reversible complex and the first-order rate constant of inactivation (k2). These constants can be determined by studying the rate of enzyme inactivation at various inhibitor concentrations.

A study on the irreversible inhibition of trypsin by TLCK presented a method to determine these kinetic constants. nih.gov The inactivation rate constants (ki) and half-life times (t1/2) are crucial parameters in evaluating the efficiency of an inhibitor. researchgate.net

| Enzyme | Inhibitor | Ki (μM) | k2 (s-1) |

| Trypsin | TLCK | Data not available | Data not available |

| Human Aldehyde Dehydrogenase | TPCK | Comparable from steady-state and saturation kinetics | Data not available |

This table is interactive. Click on the headers to sort the data.

Note: Specific values for Ki and k2 for trypsin and TLCK were not provided in the searched articles, but the methodology for their determination was discussed.

Assessment of Reversible Enzyme-Inhibitor Complex Formation

The initial step in the inactivation of an enzyme by lysine chloromethyl ketone is the formation of a reversible enzyme-inhibitor complex (E·I). This non-covalent binding event precedes the irreversible covalent modification of the enzyme's active site. The existence of this reversible complex is a hallmark of affinity labeling, where the inhibitor's structure is recognized by the enzyme's binding site, leading to an enhanced rate of inactivation.

The formation of this complex is governed by the dissociation constant, Ki, which is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity. The study of this reversible complex formation is crucial for understanding the specificity of the inhibitor. For instance, the inactivation of human aldehyde dehydrogenase by N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) was shown to follow saturation kinetics, indicating the formation of a reversible enzyme-inhibitor complex before the irreversible inactivation step. nih.gov

Influence of Substrate and Regulator Binding on Inactivation Kinetics

The presence of substrates or allosteric regulators can significantly influence the kinetics of enzyme inactivation by this compound. Substrates, by competing for the same binding site, can protect the enzyme from inactivation. This protective effect can be used to confirm that the inhibitor is indeed active-site directed.

For example, in the study of human aldehyde dehydrogenase, the presence of NAD and chloral (B1216628) together provided protection against inactivation by TPCK. nih.gov This suggests that TPCK binds to the same form of the enzyme as NAD. nih.gov The kinetics of substrate-induced inactivation can be complex, sometimes leading to a "burst" in the progress curve, which can be analyzed to understand the underlying mechanism. nih.gov Inhibition of enzyme activity at high substrate concentrations, known as substrate inhibition, is another phenomenon that can affect inactivation kinetics and is often linked to the presence of multiple substrate binding sites. nih.govresearchgate.net

High-Resolution Crystallography of Enzyme-Lysine Chloromethyl Ketone Complexes

X-ray crystallography is a powerful technique that provides detailed, three-dimensional structural information about enzyme-inhibitor complexes at an atomic level. nih.gov This information is invaluable for understanding the precise molecular interactions that lead to enzyme inactivation.

Elucidation of Covalent Adduct Geometries

High-resolution crystallographic studies of enzymes covalently modified by this compound reveal the precise geometry of the covalent adduct formed within the active site. These studies have shown that TLCK can form a covalent bond with key catalytic residues.

In the case of serine proteases, TLCK has been observed to form covalent bonds with both the catalytic serine and histidine residues. mdpi.com Specifically, the crystal structure of a lysine-specific endoproteinase from Lysobacter enzymogenes (LysC) in complex with a tosyl-lysine chloromethyl ketone derivative showed the inhibitor forming a hemiketal with the active site serine and a covalent bond with the active site histidine. This structure mimics the tetrahedral intermediate of the enzymatic reaction.

A study on oligopeptidase B from Serratia proteamaculans (PSPmod) co-crystallized with TLCK revealed a novel binding mode where two TLCK molecules were bound to one enzyme molecule: one to the catalytic serine and the other to the catalytic histidine. mdpi.com This resulted in a disturbed conformation of the catalytic triad (B1167595). mdpi.com

Analysis of Subsite Occupancy and Inhibitor Binding Modes

Crystallographic analysis also provides detailed insights into how the inhibitor occupies the various subsites of the enzyme's active site. The specificity of an inhibitor is often determined by how well its different chemical moieties fit into these subsites.

The crystal structure of the PSPmod-TLCK complex, solved at a resolution of 2.3 Å, provided an understanding of the structure of the substrate-binding pocket. mdpi.com The analysis of the amino acid surroundings of the inhibitor molecule bound to the catalytic serine offered insights into the S1 subsite. mdpi.com The study of subsite occupancy is crucial for the design of more potent and selective inhibitors. For example, understanding the optimal subsite occupancy for urokinase-type plasminogen activator (u-PA) allowed for the design of a highly selective inhibitor. nih.gov

The interaction of inhibitors with enzyme subsites can be complex, as demonstrated by the displacement of a key water molecule in the S1 subsite of some serine proteases by a modified inhibitor, leading to enhanced selectivity. nih.gov

Structural Basis for Differential Specificity (e.g., Lysine vs. Arginine P1 recognition)

The specificity of serine proteases is largely dictated by the interactions within the S1 binding pocket, which accommodates the P1 residue of the substrate or inhibitor. purdue.edu For trypsin-like enzymes, this pocket is engineered to recognize basic amino acid residues, primarily lysine and arginine. However, subtle yet significant differences in the architecture of the S1 pocket lead to differential recognition and affinity for these two residues, a phenomenon that has been elucidated through high-resolution crystal structures of enzymes in complex with chloromethyl ketone inhibitors. nih.govnih.gov

A key determinant in the S1 pocket of trypsin is the presence of an aspartic acid residue (Asp189) at the bottom, which carries a negative charge to attract the positively charged side chains of lysine or arginine. researchgate.net The geometry of the pocket, shaped by residues such as Gly216 and Gly226, allows for the accommodation of these side chains. researchgate.net

Structural studies on the proprotein convertase Kex2, in complex with peptidyl-chloromethylketone inhibitors, provide a clear basis for the differential selectivity between lysine and arginine at the P1 position. nih.govnih.gov While both are basic residues, their interactions within the S1 subsite are distinct.

Arginine Recognition : The guanidinium (B1211019) group of an arginine residue at the P1 position typically forms a salt bridge with Asp325 and engages in hydrogen bonds with other residues like D277. nih.gov This network of interactions anchors the arginine side chain deep within the S1 pocket.

Lysine Recognition : In contrast, the ε-amino group of a P1 lysine binds in a more shallow fashion within the S1 pocket. nih.govnih.gov The primary interactions for lysine are with the D277 carboxylate and the backbone carbonyl of P275. nih.gov The crucial interaction with Asp325, which is significant for arginine binding, is lost when lysine occupies the S1 subsite. Instead, a water molecule often occupies the position that would be taken by a part of the arginine side chain. nih.gov

This alternate, shallower binding mode for lysine results in a displacement of the peptide backbone away from the catalytic nucleophile (e.g., Ser385 in Kex2) compared to when a P1 arginine is bound. nih.gov This displacement is believed to be the structural origin for the observed decrease in the acylation rate for lysine-containing substrates and inhibitors compared to their arginine-containing counterparts. nih.govnih.gov Kinetic studies using peptidyl chloromethyl ketones have confirmed that this selectivity arises primarily at the acylation step of the enzymatic reaction. nih.govnih.gov

| P1 Residue | Key Interacting Residues in Kex2 S1 Pocket | Nature of Interaction | Binding Position |

|---|---|---|---|

| Arginine | D325, D277 | Salt bridge, Hydrogen bonds | Deep within the pocket |

| Lysine | D277, P275 (backbone carbonyl) | Hydrogen bonds | Shallow position in the pocket |

Spectroscopic and Computational Approaches in Ligand-Target Studies

A combination of advanced spectroscopic and computational methods is essential for a detailed understanding of the interactions between this compound and its target enzymes at a molecular level. These techniques provide insights into the covalent modification process, structural changes, and the dynamics of the enzyme-inhibitor complex.

Spectroscopic Approaches

Spectroscopic methods are invaluable for identifying the targets of this compound and characterizing the resulting covalent adducts.

Mass Spectrometry (MS) : As a cornerstone of proteomics, mass spectrometry is a leading analytical method for identifying protein targets and mapping the precise site of modification. nih.govpromega.com In a typical "bottom-up" proteomics workflow, the target protein, after being irreversibly inhibited by this compound, is digested into smaller peptides using a protease like trypsin. promega.comnih.gov This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique can identify the specific peptide containing the modification and pinpoint the exact amino acid residue—typically a histidine in the active site of serine proteases—that has been alkylated by the inhibitor. medchemexpress.comscilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying the formation of covalent bonds and the subsequent structural perturbations in the target protein. nih.gov NMR can be used to monitor the reaction between an inhibitor and a target protein, confirming the formation of a covalent C-S or C-N bond. nih.govrsc.org By analyzing changes in the chemical shifts of specific nuclei upon inhibitor binding, researchers can map the conformational changes that occur within the enzyme's active site and throughout the protein structure. nih.gov

Vibrational Spectroscopy : Techniques like Infrared (IR) and Resonance Raman spectroscopy can serve as sensitive probes of the local environment within an enzyme's active site. nih.govnih.gov By incorporating a vibrational reporter group into the inhibitor, these methods can provide information on the electrostatic environment and hydrogen bonding interactions within the active site upon covalent complex formation. nih.gov

| Technique | Application in this compound Studies | Key Information Obtained |

|---|---|---|

| Mass Spectrometry (LC-MS/MS) | Identification of protein targets and adduction sites | Sequence of modified peptide; specific alkylated residue nih.govscilit.com |

| NMR Spectroscopy | Confirmation of covalent bond formation; analysis of structural changes | Atomic-level detail on inhibitor binding and protein conformational dynamics nih.govnih.gov |

| Vibrational Spectroscopy (IR, Raman) | Probing the active site environment | Information on electrostatic fields and hydrogen bonding in the enzyme-inhibitor complex nih.gov |

Computational Approaches

Computational modeling complements experimental data by providing a dynamic and energetic perspective on the inhibitor-target interaction.

Molecular Modeling and Docking : These methods are used to predict how this compound fits into the enzyme's active site before the covalent reaction occurs. Docking simulations can help visualize the initial non-covalent binding pose and identify key interactions that position the chloromethyl ketone group for reaction with the active site nucleophile. nih.govmdpi.com

Quantum Mechanics (QM) and QM/MM Methods : The formation of a covalent bond is a quantum mechanical event. QM and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are employed to model the reaction mechanism of alkylation. nih.govresearchgate.net These approaches can elucidate the transition state of the reaction and calculate the energy barriers involved, providing a detailed understanding of the chemical reactivity. nih.gov QM/MM methods are particularly useful for studying how lysine modifications affect binding free energies by accounting for effects like polarization and induction. uni.lu

| Technique | Application in this compound Studies | Key Information Obtained |

|---|---|---|

| Molecular Docking | Prediction of the initial non-covalent binding pose | Orientation of the inhibitor in the active site; key pre-reaction interactions nih.gov |

| Quantum Mechanics (QM/MM) | Modeling the covalent reaction mechanism | Transition state structures; reaction energy barriers; binding free energies nih.govuni.lu |

| Molecular Dynamics (MD) | Analysis of the dynamic behavior of the enzyme-inhibitor complex | Conformational flexibility; role of water molecules; post-modification protein dynamics mdpi.com |

Applications of Lysine Chloromethyl Ketone in Investigating Biological Systems

Dissection of Proteolytic Pathways and Regulatory Networks

Proteolytic enzymes are integral to cellular regulation, controlling everything from protein turnover to signal transduction. TLCK's inhibitory action allows researchers to probe the specific contributions of trypsin-like serine proteases to these networks.

Analysis of Protease-Activated Receptor Signaling

Protease-activated receptors (PARs) are a class of G-protein coupled receptors that are uniquely activated by proteolytic cleavage of their extracellular domain. nih.gov This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. nih.gov Proteases, including trypsin and thrombin, are key activators of PARs, initiating signaling cascades that regulate a wide array of physiological and pathological processes. nih.govsigmaaldrich.com By irreversibly inhibiting trypsin-like proteases, TLCK can be employed to block the activation of these receptors, thereby helping to elucidate the downstream consequences of PAR signaling in various cell types and tissues.

Investigating Roles of Proteases in Disease Mechanisms (e.g., inflammation, cancer)

The dysregulation of protease activity is a hallmark of numerous diseases, including inflammation and cancer. TLCK has been instrumental in studying these connections.

Inflammation: A key mechanism through which TLCK affects inflammatory pathways is by blocking the activation of nuclear factor kappa B (NF-κB). sigmaaldrich.comnih.goviscabiochemicals.com NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). sigmaaldrich.comnih.goviscabiochemicals.com In vascular smooth muscle cells, TLCK has been shown to prevent the expression of iNOS induced by interleukin-1 beta by blocking NF-κB activation. nih.gov This inhibitory effect on NF-κB activation underscores the role of specific proteases in the inflammatory cascade.

Cancer: In cancer research, TLCK has been utilized to explore the therapeutic potential of protease inhibition. Studies have shown that TLCK can sensitize cancer cells to apoptosis. For instance, in HeLa human cervical cancer cells, TLCK enhances cell death mediated by the Fas receptor. medchemexpress.com Furthermore, research on hepatoma models demonstrated that TLCK could inhibit the incorporation of amino acids into proteins, a crucial process for the growth of rapidly dividing cancer cells. nih.gov This effect was observed in tumor tissues but not generally in the normal tissues of the tumor-bearing animals, suggesting a degree of selectivity. nih.gov

Probing Cellular Signaling and Response Mechanisms

TLCK's influence extends to fundamental cellular processes like programmed cell death, providing insights into the molecular machinery that governs cell fate.

Effects on Apoptosis and Necrotic Cell Death Induction

Apoptosis is a form of programmed cell death characterized by distinct morphological features like cell shrinkage and the formation of apoptotic bodies, while necrosis is typically a more chaotic process resulting from acute injury. youtube.comcellsignal.com TLCK has demonstrated complex, context-dependent effects on these cell death pathways. In some models, it acts as a protective agent, blocking apoptosis by inhibiting caspase processing. abcam.comsigmaaldrich.com For example, it has been shown to attenuate intrinsic death pathways in neurons upstream of mitochondrial damage. nih.gov Conversely, in other contexts, TLCK can promote or sensitize cells to apoptosis, as seen in Fas-mediated cell death in HeLa cells. medchemexpress.com Some studies have also reported that high concentrations of TLCK can cause necrotic cell death. nih.govresearchgate.net

Disruption of Caspase Cascade Processing

The caspase cascade is a central execution pathway in apoptosis. TLCK has been identified as a potent, direct inhibitor of several key executioner caspases. nih.gov It has been reported to inhibit caspase-3, caspase-6, and caspase-7. medchemexpress.comnih.gov This inhibition occurs through direct action on the mature, activated caspases rather than solely by preventing their initial processing. nih.govnih.gov While initially considered a specific inhibitor of serine proteases, this ability to directly inhibit caspases explains many of its anti-apoptotic effects observed in various cell systems. nih.gov

| Target Caspase | IC50 (μM) | Reference |

|---|---|---|

| Caspase-3 | 12.0 | medchemexpress.com |

| Caspase-6 | 54.5 | medchemexpress.com |

| Caspase-7 | 19.3 | medchemexpress.com |

Influence on DNA Integrity and Nuclear Fragmentation

A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA. nih.gov Protease inhibitors, including those with similar mechanisms to TLCK, have been observed to inhibit this process. researchgate.net By blocking the executioner caspases responsible for cleaving cellular substrates that lead to DNA breakdown, TLCK can help maintain DNA integrity and prevent nuclear fragmentation in certain apoptotic models.

| Biological Process | Model System | Observed Effect of TLCK | Reference |

|---|---|---|---|

| Inflammation | Vascular Smooth Muscle Cells | Prevents iNOS expression by blocking NF-κB activation | nih.gov |

| Cancer | HeLa Cells | Sensitizes cells to Fas-mediated apoptosis | medchemexpress.com |

| Cancer | Hepatoma Models | Inhibits amino acid incorporation into proteins | nih.gov |

| Neuronal Cell Death | HT-22 Cells (glutamate toxicity model) | Inhibits mitochondrial damage and cell death | nih.gov |

| Apoptosis | HL-60 Cells | Diminishes caspase-3, -6, and -7 activity | nih.gov |

Modulation of Inflammatory and Immune Pathways

Lysine (B10760008) chloromethyl ketone has been extensively used to investigate the signaling cascades that govern inflammation and the immune response.

One of the most well-documented effects of TLCK is its ability to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). abcam.comscientificlabs.com NF-κB is a key regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various signals, such as cytokines or lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

TLCK has been shown to block the degradation of IκB, thereby preventing the nuclear translocation and activation of NF-κB. This inhibitory effect is thought to be mediated by the inhibition of a protease involved in the IκB degradation pathway. By preventing NF-κB activation, TLCK effectively blocks the downstream expression of numerous pro-inflammatory genes.

The inhibition of NF-κB activation by TLCK has profound consequences on the expression of key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). abcam.comscientificlabs.com The promoters of both the iNOS and COX-2 genes contain NF-κB binding sites, and their transcription is heavily dependent on NF-κB activity.

In vascular smooth muscle cells, treatment with TLCK has been demonstrated to abolish the cytokine-induced expression of iNOS protein and the accumulation of nitrite, a stable breakdown product of nitric oxide. Similarly, in murine macrophages, TLCK inhibits the LPS- and IFN-γ-induced production of nitric oxide. This attenuation of iNOS expression is a direct result of the blockade of NF-κB activation. Likewise, the induction of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins, is also suppressed by TLCK through the inhibition of NF-κB. abcam.comscientificlabs.com

Given its inhibitory effect on the NF-κB pathway, TLCK significantly impacts cellular responses to pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines are potent activators of NF-κB and play a central role in orchestrating the inflammatory response.

By blocking NF-κB activation, TLCK can prevent the expression of a wide array of cytokine-inducible genes, including those encoding for other cytokines, chemokines, and adhesion molecules. abcam.comscientificlabs.com For instance, TLCK has been shown to inhibit the production of TNF-α in LPS-activated macrophages. This demonstrates the utility of TLCK in dissecting the signaling pathways initiated by cytokines and in understanding the mechanisms that regulate the inflammatory cascade.

Table 2: Summary of TLCK's Effects on Inflammatory Pathways

| Pathway/Molecule | Effect of TLCK | Mechanism of Action |

| NF-κB Translocation and Activation | Inhibition | Prevents degradation of the inhibitory protein IκB. |

| iNOS Expression | Attenuation | Blocks NF-κB-dependent transcription of the iNOS gene. |

| COX-2 Expression | Attenuation | Blocks NF-κB-dependent transcription of the COX-2 gene. |

| Cytokine-Induced Responses | Inhibition | Prevents the expression of NF-κB-dependent pro-inflammatory genes. |

Regulation of Intracellular Kinase Activities and Desensitization Phenomena

Beyond its effects on proteases involved in the NF-κB pathway, lysine chloromethyl ketone has been shown to directly or indirectly influence the activity of intracellular kinases, which are critical components of signal transduction pathways.

Research has demonstrated that TLCK can irreversibly inactivate the catalytic subunit of cyclic AMP-dependent protein kinase (PKA). researchgate.net This inactivation is suggested to occur through the modification of a sulfhydryl group at or near the active site of the enzyme. researchgate.net The enzyme can be protected from inactivation by its substrates, MgATP and histone H2b, as well as by its regulatory subunit, highlighting the specificity of the interaction. researchgate.net

The ability of TLCK to inhibit kinases like PKA has implications for understanding desensitization phenomena. Receptor desensitization is a process by which cells become less responsive to a continuous or repeated stimulus. This often involves the phosphorylation of receptors by kinases such as PKA and G protein-coupled receptor kinases (GRKs), which can lead to receptor uncoupling from downstream signaling pathways or receptor internalization. While direct studies on TLCK's role in receptor desensitization are limited, its known inhibitory effect on key signaling kinases suggests it could be a useful tool to investigate the phosphorylation-dependent mechanisms of desensitization.

Utilization in Proteomics and Enzyme Discovery

The reactive nature of the chloromethyl ketone group makes this compound a valuable tool in the fields of proteomics and enzyme discovery.

As an irreversible inhibitor of trypsin and trypsin-like serine proteases, TLCK is commonly used as a protease inhibitor in cell and tissue homogenization to prevent the degradation of proteins of interest during experimental procedures. It has also been utilized in the purification of other enzymes, such as chymotrypsin (B1334515), by inhibiting contaminating trypsins.

Furthermore, TLCK has been employed as an affinity probe to identify and characterize functionally important proteins. nih.gov For example, by treating cloned cytotoxic T lymphocytes with TLCK and then using antibodies specific for the tosyl group, researchers were able to immunoprecipitate and identify several TLCK-binding proteins, including the prominent cell surface protein T200 and the Lymphocyte function-associated antigen-1. nih.gov This approach allows for the labeling and subsequent identification of proteins that may have a reactive histidine or cysteine residue in their active or binding sites, making it a useful strategy for enzyme discovery and the characterization of protein function.

Active Site-Directed Affinity Labeling for Target Identification

Active site-directed affinity labeling is a technique used to identify and map the active site of an enzyme. The label, a molecule like this compound, is designed to mimic the enzyme's natural substrate. It first binds reversibly to the active site and then reacts irreversibly with a nearby amino acid residue, effectively "labeling" it.

Lysine chloromethyl ketones are particularly effective for targeting enzymes with trypsin-like specificity, which cleave peptide chains after lysine or arginine residues. The lysine side chain of the inhibitor directs it to the substrate-binding pocket of the enzyme. The highly reactive chloromethyl ketone group then alkylates a key histidine residue in the enzyme's catalytic triad (B1167595), leading to irreversible inactivation medchemexpress.com.

Research has demonstrated the utility of various peptide derivatives of this compound for this purpose. While Nα-tosyl-L-lysine chloromethyl ketone (TLCK) is a well-known inhibitor, some trypsin-like enzymes are resistant to it. To overcome this, tripeptides with a C-terminal this compound have been synthesized. These have proven superior in inactivating enzymes such as subtilisin, thrombin, and plasma kallikrein nih.govresearchgate.net. The design of these peptide-based inhibitors can also confer selectivity. For instance, the compound Ala-Phe-Lys-CH2Cl has been shown to readily inactivate plasma kallikrein while having little effect on thrombin, demonstrating its potential as an enzyme-specific reagent nih.govcore.ac.uk.

This affinity labeling approach is not limited to proteases. The catalytic subunit of cyclic AMP-dependent protein kinase, an enzyme that is not a protease, has also been shown to be irreversibly inactivated by Nα-tosyl-L-lysine chloromethyl ketone researchgate.net. In this case, the inactivation is associated with the modification of a sulfhydryl group at or near the active site. The enzyme could be protected from this inactivation by its substrates, MgATP and histone H2b, as well as by its regulatory subunit, confirming that the labeling occurs at the active site researchgate.net.

Table 1: Examples of this compound Derivatives in Affinity Labeling

| Derivative | Target Enzyme(s) | Purpose of Labeling |

|---|---|---|

| Ala-Phe-Lys-CH2Cl | Plasma kallikrein | Selective inactivation and target identification nih.govcore.ac.uk |

| Tripeptides with C-terminal Lys-CH2Cl | Subtilisin, Thrombin, Plasma kallikrein | Inactivation of enzymes resistant to TLCK nih.govresearchgate.net |

| Nα-tosyl-L-lysine chloromethyl ketone (TLCK) | Cyclic AMP-dependent protein kinase | Identification of an active site sulfhydryl group researchgate.net |

| Nα-tosyl-L-lysine chloromethyl ketone (TLCK) | Trypsin-like serine proteases | General active site labeling via histidine alkylation medchemexpress.com |

Application in Protein Purification and Stability Preservation

The stability of proteins during extraction and purification from crude cell or tissue lysates is a major concern for biochemists. The release of endogenous proteases upon cell lysis can lead to the degradation of the target protein, resulting in lower yields and potentially confounding experimental results. Protease inhibitors are therefore routinely added to lysis buffers to preserve protein integrity.

Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is widely used for this purpose as an inhibitor of trypsin-like serine proteases caymanchem.comscientificlabs.com. By irreversibly inactivating these degradative enzymes in the crude extract, TLCK helps to maintain the stability and integrity of the protein of interest throughout the purification process caymanchem.com.

Furthermore, TLCK has a specific application in purification protocols involving affinity chromatography. For example, during the purification of chymotrypsin, contaminating trypsins present in the crude extract can bind to the affinity support, reducing the purity of the final chymotrypsin preparation. The addition of TLCK to the crude extract before the affinity chromatography step effectively inhibits these contaminating trypsins, preventing them from binding to the column and ensuring a higher purity of the target enzyme scientificlabs.comscientificlabs.com.

Fluorographic and Activity-Based Protein Profiling Approaches

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families in complex proteomes youtube.com. Instead of measuring protein abundance, ABPP measures protein activity, providing a more accurate picture of the functional state of the proteome. This compound derivatives can be adapted for use as activity-based probes.

A specific application of this principle is the use of radiolabeled this compound for the fluorographic detection of proteases. In this method, a tritiated ([3H]) version of Nα-acetyl-L-lysine chloromethyl ketone ([3H]ALCK) was synthesized to serve as an active-site-directed affinity label nih.gov. Enzyme samples are incubated with [3H]ALCK, which covalently binds to the active site of target proteases. The protein mixture is then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is subsequently treated with a scintillant and exposed to X-ray film. The radioactive decay from the tritium-labeled enzymes creates an image on the film, allowing for the visualization of the active proteases.

This technique has proven to be highly sensitive, capable of detecting proteases at levels equivalent to or better than standard Coomassie brilliant blue staining nih.gov. It has been successfully used to inactivate and detect a range of proteases, including both serine proteases (trypsin, thrombin, plasmin) and cysteine proteases (papain, clostripain) nih.gov. The method is also effective for identifying specific active enzymes within complex mixtures, such as detecting a trypsin-like protease in Pronase and identifying clostripain as a contaminant in a commercial collagenase preparation nih.gov. This approach exemplifies how this compound can be used as an activity-based probe to profile the functional state of specific enzyme classes.

Table 2: Proteases Detected by Fluorography using [3H]Nα-acetyl-L-lysine chloromethyl ketone

| Protease | Enzyme Class | Source/Application Example |

|---|---|---|

| Trypsin | Serine Protease | Model enzyme for method validation nih.gov |

| Thrombin | Serine Protease | Model enzyme for method validation nih.gov |

| Plasmin | Serine Protease | Model enzyme for method validation nih.gov |

| Papain | Cysteine Protease | Model enzyme for method validation nih.gov |

| Clostripain | Cysteine Protease | Detected as a contaminant in a commercial collagenase preparation nih.gov |

| Trypsin-like protease | Serine Protease | Detected in the complex mixture Pronase nih.gov |

| Cysteine proteases | Cysteine Protease | Detected in Porphyromonas gingivalis nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Nα-tosyl-L-lysine chloromethyl ketone | TLCK |

| Ala-Phe-Lys-CH2Cl | - |

| Nα-acetyl-L-lysine chloromethyl ketone | ALCK |

| Magnesium Adenosine Triphosphate | MgATP |

| Arginine | - |

| Histidine | - |

| Serine | - |

| Cysteine | - |

Future Directions and Unresolved Questions in Lysine Chloromethyl Ketone Research

Design of Next-Generation Lysine (B10760008) Chloromethyl Ketone Analogs with Enhanced Precision

The development of next-generation lysine chloromethyl ketone analogs is centered on enhancing their precision and minimizing off-target effects. A key strategy involves modifying the peptide or amino acid backbone to which the chloromethyl ketone reactive group is attached. This approach aims to increase the affinity and selectivity for the target enzyme over other proteins. By optimizing the non-covalent interactions between the inhibitor and the target's binding pocket, the initial, reversible binding step can be strengthened, leading to a more efficient subsequent covalent modification.

Another promising direction is the incorporation of different electrophilic "warheads" in place of the chloromethyl ketone. While the chloromethyl ketone group is effective, its high reactivity can contribute to off-target interactions. Researchers are exploring alternative reactive groups that may offer a more controlled and targeted reaction with specific lysine residues within the active site of the target protein. The design of these novel analogs will likely be guided by computational modeling and structural biology to predict binding affinities and reaction kinetics, thereby rationally engineering inhibitors with superior specificity.

Furthermore, the principles of targeted covalent inhibitors (TCIs) are being applied to the design of new lysine-targeting compounds. This involves a two-step mechanism: initial reversible binding to the target protein, followed by the irreversible covalent bond formation. The efficiency of this process is determined by both the initial binding affinity (Ki) and the rate of inactivation (kinact). By fine-tuning both of these parameters, it is possible to create highly potent and selective inhibitors. The focus is on designing molecules where the covalent modification is highly favored within the specific microenvironment of the target protein's active site, thus reducing the likelihood of reactions with non-target proteins.

Identification of Novel and Non-Canonical this compound Binding Partners

Recent research has begun to uncover that the effects of lysine chloromethyl ketones, such as Nα-tosyl-L-lysine chloromethyl ketone (TLCK), extend beyond their well-established role as inhibitors of trypsin-like serine proteases. These findings point towards the existence of novel and non-canonical binding partners, broadening the known biological activities of this class of compounds.

One significant discovery is the identification of non-protease targets. For instance, TLCK has been shown to react with a cysteine residue within the retinoblastoma (Rb)-binding core of the Human Papillomavirus (HPV)-18 E7 oncoprotein. This modification abolishes the ability of the E7 protein to bind to Rb, suggesting a potential therapeutic application for TLCK and its analogs in HPV-related cancers by disrupting a key protein-protein interaction. nih.gov

Moreover, detailed structural studies have revealed unconventional binding modes to known protease targets. In a study on oligopeptidase B from Serratia proteamaculans, it was discovered that two molecules of TLCK bind to a single enzyme molecule. mdpi.com One molecule forms a covalent bond with the catalytic serine, while the second molecule binds to the catalytic histidine. mdpi.com This unusual 2:1 stoichiometry represents a new type of inhibitor binding and suggests a more complex interaction than previously understood. mdpi.com

The expanding list of known interactions for TLCK underscores the need for comprehensive proteomic studies to map its full interactome. Such studies would likely reveal a wider range of cellular targets and pathways affected by this compound, providing a more complete picture of its biological effects.

Methodological Advancements for Enhanced Specificity in Complex Biological Systems

To better understand and improve the specificity of lysine chloromethyl ketones in complex biological environments, researchers are turning to advanced chemical biology and proteomic techniques. These methods are crucial for identifying both on-target and off-target interactions, providing a more complete picture of how these compounds function at a cellular level.

One powerful approach is the use of chemoproteomics, which allows for the global profiling of protein-small molecule interactions within a complex proteome. By using this compound-based probes that can be tagged for enrichment (e.g., with biotin), researchers can pull down and identify interacting proteins using mass spectrometry. This technique can reveal the full spectrum of binding partners, including those with lower affinity or those that are less abundant.

Furthermore, advancements in quantitative mass spectrometry are enabling more precise measurements of lysine reactivity across the entire proteome. ucsf.edu By comparing the modification of lysine residues in the presence and absence of a this compound inhibitor, it is possible to identify the specific sites of interaction and their relative reactivity. This information is invaluable for understanding the determinants of selectivity and for the rational design of more specific inhibitors. ucsf.edu

Another key methodological advancement is the development of sophisticated cellular imaging techniques. By attaching fluorescent tags to this compound analogs, it is possible to visualize their subcellular localization and monitor their interactions with target proteins in living cells in real-time. This provides spatial and temporal information that is often lost in traditional biochemical assays.

Finally, integrating these experimental approaches with computational modeling and structural biology will be essential. Predicting the binding affinity and reactivity of this compound analogs with potential targets can help to prioritize candidates for synthesis and testing, streamlining the discovery of next-generation inhibitors with enhanced specificity.

Addressing Challenges of Off-Target Reactivity and Specificity Limitations

A significant challenge in the use of lysine chloromethyl ketones is their potential for off-target reactivity, which can lead to unintended biological effects and limit their therapeutic potential. The high reactivity of the chloromethyl ketone group, while essential for its inhibitory activity, can also result in the modification of nucleophilic residues on non-target proteins.

One of the most well-documented off-target effects of TLCK is its inhibition of caspases, a family of cysteine proteases that play a central role in apoptosis. sci-hub.se Studies have shown that TLCK is a potent, non-specific inhibitor of activated caspases, such as caspases-3, -6, and -7. sci-hub.se This cross-reactivity complicates the interpretation of studies using TLCK to investigate the role of serine proteases in apoptosis and highlights the need for more specific inhibitors.

The inherent reactivity of the chloromethyl ketone moiety means that it can potentially react with other nucleophilic amino acid residues besides the intended lysine in the target's active site, such as cysteine and histidine. This lack of complete specificity for lysine contributes to its off-target effects. For example, the interaction of TLCK with the HPV-18 E7 oncoprotein occurs through modification of a cysteine residue. nih.gov

Furthermore, the broad inhibitory profile of compounds like TLCK against a range of trypsin-like serine proteases can be a limitation when a more specific inhibition of a single protease is desired. annualreviews.org This lack of selectivity among closely related enzymes can make it difficult to dissect the specific biological roles of individual proteases.

Q & A

Q. Q1. What is the primary biochemical mechanism of lysine chloromethyl ketone (Lys-CMK) as a protease inhibitor, and how can this mechanism be experimentally validated?

Lys-CMK acts as an irreversible inhibitor of serine proteases (e.g., trypsin) by alkylating the active-site histidine residue, thereby blocking catalytic activity . To validate this, researchers can: